Ferric sulfate trihydrate

Description

Contextualizing Ferric Sulfate (B86663) Trihydrate within the Broader Family of Iron(III) Sulfates and Their Scientific Significance

Iron(III) sulfate, also known as ferric sulfate, refers to a family of inorganic compounds with the chemical formula Fe₂(SO₄)₃(H₂O)ₙ. wikipedia.org These compounds consist of ferric (Fe³⁺) cations and sulfate (SO₄²⁻) anions. geeksforgeeks.orgbyjus.com While the anhydrous form (n=0) exists, ferric sulfate is most commonly found in its hydrated forms, where 'n' represents the number of water molecules incorporated into the crystalline structure. wikipedia.org These hydrates are scientifically significant, occurring naturally as a variety of minerals, often formed from the oxidation of iron sulfides like pyrite (B73398). geeksforgeeks.orgiucr.org

Ferric sulfate trihydrate (Fe₂(SO₄)₃·3H₂O) is a specific, synthetically produced member of this family. researchgate.netnih.gov Unlike many of its counterparts, it is not found naturally. Its synthesis and characterization represent a notable advancement in the study of the Fe(III)–SO₄–H₂O system. iucr.orgresearchgate.net The broader family of ferric sulfate hydrates includes several minerals with varying degrees of hydration. The study of these different hydrated states is crucial for geochemistry and planetary science, as their stability and transitions are sensitive to humidity and temperature, making them valuable indicators for modeling paleo-environmental conditions. researchgate.net

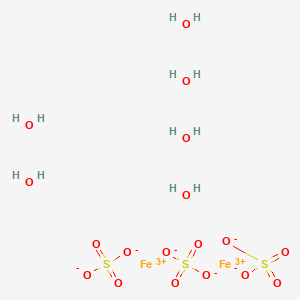

The crystal structure of this compound, determined through hydrothermal synthesis at 403 K, consists of quadruple chains of [Fe₂(SO₄)₃(H₂O)₃] running parallel to the atamanchemicals.com crystallographic axis. researchgate.netnih.gov These chains are composed of two distinct types of iron-centered octahedra (FeO₄(H₂O)₂ and FeO₅(H₂O)) that share corners with sulfate tetrahedra. researchgate.netnih.gov The chains are interconnected via hydrogen bonds. researchgate.netnih.gov

Evolution of Research Perspectives on Ferric Sulfate Compounds

Research and utilization of iron sulfate compounds have a long history, evolving from historical applications to modern industrial and academic pursuits. For centuries, forms of iron sulfate were key ingredients in the manufacturing of inks and dyes, most notably iron gall ink, which was in use from the Middle Ages through the 18th century. affinitychemical.comusc.edu

Early industrial-scale production focused on creating ferric sulfate solutions, often from iron-containing wastes or by treating ferrous sulfate with an oxidizing agent like nitric acid or hydrogen peroxide in the presence of sulfuric acid. wikipedia.orggeeksforgeeks.orgsmolecule.combio-conferences.org These processes were primarily driven by the demand for ferric sulfate as a coagulant in water and wastewater treatment, a role it continues to serve effectively. atamanchemicals.combio-conferences.org

The research perspective has since shifted from bulk production for general applications to a more nuanced investigation of specific hydrate (B1144303) phases and their unique properties. A significant development in this area was the deliberate synthesis of previously unknown hydration states, such as this compound. researchgate.netnih.gov Modern research now focuses on understanding the precise crystal structures, phase stability relationships, and the potential of specific hydrates in advanced applications. iucr.org This evolution reflects a move towards precision in materials science, where controlling the exact hydration state can tailor the compound's properties for specialized scientific investigations. researchgate.net

Scope and Academic Relevance of this compound Investigations

The investigation of this compound holds considerable relevance in several areas of advanced chemical research, primarily due to its specific chemical reactivity and structure. Its applications are being explored in environmental science and materials science.

Key research areas include:

Wastewater Treatment: As a member of the ferric sulfate family, the trihydrate form is an effective coagulant. smolecule.comasianpubs.org In water treatment processes, it helps to destabilize and aggregate suspended colloidal particles, facilitating their removal. smolecule.com This is particularly effective for precipitating phosphates from wastewater, thereby helping to mitigate the eutrophication of water bodies. smolecule.com

Materials Science: this compound serves as a valuable precursor in the synthesis of advanced materials. smolecule.com Specifically, it is used to create iron oxide nanoparticles. smolecule.com By carefully controlling the reaction conditions during the conversion of this compound, researchers can produce nanoparticles with specific sizes, shapes, and crystal structures, which are essential for applications in catalysis and the development of novel magnetic materials. smolecule.com

Environmental Remediation: In the field of bioremediation, this compound can be used as a source of iron for microorganisms. smolecule.com Iron is a critical element for the metabolic processes of certain bacteria that are capable of degrading environmental contaminants, such as petroleum hydrocarbons and chlorinated solvents. smolecule.com By providing a bioavailable source of iron(III), the compound can stimulate the growth and activity of these iron-reducing bacteria, enhancing the natural attenuation of pollutants. smolecule.com

Data Tables

Physicochemical Properties of Ferric Sulfate (Anhydrous)

| Property | Value | References |

| Chemical Formula | Fe₂(SO₄)₃ | wikipedia.orgamericanelements.com |

| Molar Mass | 399.88 g/mol | wikipedia.orgamericanelements.com |

| Appearance | Grayish-white to yellow crystalline solid/powder | wikipedia.orgbyjus.comamericanelements.com |

| Density | ~3.1 g/cm³ | wikipedia.orgbyjus.com |

| Melting Point | 480 °C (decomposes) | wikipedia.orgbyjus.com |

Known Hydrates of Ferric Sulfate (Fe₂(SO₄)₃·nH₂O)

| Hydration State (n) | Mineral Name / Form | References |

| 0 | Mikasaite / Anhydrous | iucr.orgresearchgate.net |

| 3 | Synthetic Trihydrate | researchgate.netnih.gov |

| 5 | Lausenite | iucr.orgresearchgate.net |

| 7.25–7.75 | Kornelite | iucr.orgresearchgate.net |

| 9 | Coquimbite / Paracoquimbite | iucr.orgresearchgate.net |

| 11 | Quenstedtite | iucr.orgresearchgate.net |

Properties

IUPAC Name |

iron(3+);trisulfate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Fe.3H2O4S.6H2O/c;;3*1-5(2,3)4;;;;;;/h;;3*(H2,1,2,3,4);6*1H2/q2*+3;;;;;;;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGDSVFZDNDFBNL-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Fe+3].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Fe2H12O18S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10028-22-5 (Parent) | |

| Record name | Iron(III) sulfate (2:3), hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013761892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90160248 | |

| Record name | Iron(III) sulfate (2:3), hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13761-89-2 | |

| Record name | Iron(III) sulfate (2:3), hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013761892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron(III) sulfate (2:3), hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthesis and Crystallization Processes of Ferric Sulfate Trihydrate

Hydrothermal Synthesis Methodologies for Ferric Sulfate (B86663) Trihydrate

Hydrothermal synthesis represents a key method for producing specific hydration states of ferric sulfate that are not commonly found in nature. Ferric sulfate trihydrate has been successfully synthesized under hydrothermal conditions at temperatures around 403 K. nih.govsmolecule.com This process can utilize precursors such as finely-divided iron(III) oxide or ferrous sulfate that is oxidized within a sulfuric acid medium. smolecule.com The synthesis is typically conducted in a closed reaction vessel, like a stainless steel autoclave, under pressures ranging from approximately 172.4 kPa to 482.6 kPa. uctm.educore.ac.uk

The structure of the resulting this compound is distinct, consisting of quadruple chains of [Fe₂(SO₄)₃(H₂O)₃] units running parallel to the scribd.com crystallographic axis. nih.gov Within these chains, there is an equal proportion of FeO₄(H₂O)₂ and FeO₅(H₂O) octahedra, which are linked together by sharing corners with SO₄ tetrahedra. nih.govsmolecule.com These chains are subsequently interconnected through hydrogen bonds, a structural feature that stabilizes the trihydrate form compared to the layered structures of more highly hydrated ferric sulfate compounds. nih.govsmolecule.com

Crystallization from Fe(III)-Rich Waste Solutions

Significant research has focused on the crystallization of ferric sulfate hydrates from iron(III)-rich waste solutions, such as those generated from the autoclave oxidation of pyrite (B73398) concentrate. uctm.eduscribd.comresearchgate.netuctm.edu These hydrometallurgical waste streams are typically characterized by high concentrations of both ferric ions (often exceeding 60 g/L) and sulfuric acid. uctm.eduresearchgate.netuctm.eduresearchgate.net The recovery of ferric sulfate from these solutions provides a method for utilizing industrial wastes, which would otherwise require disposal through methods like hydroxide (B78521) precipitation or jarosite formation. uctm.edu

The general approach involves concentrating the waste solution, typically through evaporation, to achieve a supersaturated state from which ferric sulfate hydrates can crystallize. uctm.eduuctm.edu For instance, studies have demonstrated that evaporating 70% of the water from a solution derived from pyrite oxidation can successfully induce crystallization. uctm.eduresearchgate.net

The crystallization behavior of ferric sulfate is fundamentally governed by the phase equilibria within the Fe₂(SO₄)₃-H₂SO₄-H₂O ternary system. uctm.eduuctm.edu Ternary phase diagrams, often constructed at a standard temperature like 25°C (298 K), are essential tools for determining the precise composition and conditions required for the crystallization process. uctm.eduuctm.eduacs.org By plotting the composition of a given solution on this diagram, researchers can predict the solid phase that will crystallize as parameters like concentration and temperature are altered. uctm.edu

For example, a synthetic solution with an initial composition of 17.76% Fe₂(SO₄)₃, 5.04% H₂SO₄, and 77.2% H₂O can be manipulated by evaporating water to move its compositional point into the crystallization field of a desired ferric sulfate hydrate (B1144303). uctm.edu The temperature during crystallization also plays a critical role, influencing which hydrated phase is most stable and will preferentially form. uctm.edu

The table below illustrates findings from high-temperature crystallization experiments on Fe(III)-rich solutions, showing how temperature influences the resulting solid phases.

Table 1: Influence of Temperature on Crystallization Products from Fe(III)-Rich Solutions

| Test No. | Crystallization Temperature (°C) | Resulting Main Crystal Phases Identified |

|---|---|---|

| 1 | 100 | Fe₂(SO₄)₃·H₂SO₄·8H₂O, Fe₂(SO₄)₃·9H₂O (Coquimbite), Fe₂(SO₄)₃·H₂SO₄·2H₂O |

| 2 | 120 | Fe₂(SO₄)₃·H₂SO₄·8H₂O, Fe₂(SO₄)₃·9H₂O (Coquimbite), Fe₂(SO₄)₃·H₂SO₄·2H₂O |

Data sourced from a study on utilizing waste solutions with high Fe(III) concentration. uctm.edu

The crystallization process from complex, acidic, Fe(III)-rich solutions rarely yields a single, pure phase. Instead, a mixture of associated hydrated phases often precipitates. uctm.eduresearchgate.netuctm.edu Initial crystallization from solutions derived from pyrite oxidation can produce a bulky sludge containing several phases simultaneously. uctm.eduresearchgate.netuctm.edu

Commonly identified initial phases include:

Rhomboclase (FeH(SO₄)₂·4H₂O) uctm.eduresearchgate.netuctm.edu

Ferric sulfate octahydrate (Fe₂(SO₄)₃·8H₂O) uctm.eduresearchgate.netuctm.edu

Ferric sulfate hydroxide hydrate (Fe₄.₆₇(SO₄)₆(OH)₂·20H₂O) uctm.eduresearchgate.netuctm.edu

Furthermore, these initial precipitates can undergo transformations if subjected to further processing, such as aging at elevated temperatures. For example, when the initial sludge was held at 373 K for seven days, two different modifications of ferric sulfate hydrate were observed: a less hydrated ferric sulfate hydroxide hydrate (Fe₄.₆₇(SO₄)₆(OH)₂·8H₂O) and paracoquimbite (Fe₂(SO₄)₃·9H₂O). uctm.eduresearchgate.net Other studies have identified additional phases like kornelite (Fe₂(SO₄)₃·7H₂O) under different experimental conditions. uctm.edu

Table 2: Associated Hydrated Phases Formed During Ferric Sulfate Crystallization

| Compound Name | Chemical Formula | Conditions of Formation |

|---|---|---|

| Rhomboclase | FeH(SO₄)₂·4H₂O | Forms in the initial bulky sludge from Fe(III)-rich waste solutions. uctm.eduresearchgate.net Also forms from rehydration of amorphous ferric sulfate at 33% RH. usra.edu |

| Ferric sulfate octahydrate | Fe₂(SO₄)₃·8H₂O | A primary component of the initial sludge from waste solutions. uctm.eduresearchgate.netuctm.edu |

| Ferric sulfate hydroxide hydrate | Fe₄.₆₇(SO₄)₆(OH)₂·20H₂O | Found in the initial sludge. uctm.eduresearchgate.netuctm.edu A poly-iron complex identified in products from treated sodium-jarosite. uctm.edu |

| Paracoquimbite / Coquimbite | Fe₂(SO₄)₃·9H₂O | Forms after aging the initial sludge at 373 K. uctm.eduresearchgate.net Also crystallizes at 100-120°C from waste solutions. uctm.edu |

Preparation Routes from Industrial By-products and Catalytic Oxidation Methods

Ferric sulfate is widely produced on an industrial scale by utilizing iron-containing by-products, primarily ferrous sulfate (FeSO₄). atamanchemicals.comepa.gov Ferrous sulfate is commonly available as a by-product from the steel pickling process and from the production of titanium dioxide via the sulfate process. epa.govaffinitychemical.combio-conferences.orggoogle.com

The conversion of ferrous sulfate to ferric sulfate is an oxidation reaction. This can be achieved through direct oxidation using strong oxidizing agents like nitric acid, hydrogen peroxide, or chlorine gas in a hot solution of ferrous sulfate and sulfuric acid. uctm.eduatamanchemicals.comepa.gov Alternatively, catalytic oxidation provides another efficient route. This method uses catalysts such as sodium nitrite (B80452) (NaNO₂) or sodium iodide (NaI) to facilitate the oxidation of ferrous sulfate in an acidic medium. uctm.edu Studies have specifically investigated the use of sodium nitrite to catalytically oxidize waste ferrous sulfate solutions generated as by-products from the titanium dioxide industry. uctm.edu

Controlled Crystallization Techniques for Specific Hydration States

Achieving a specific hydration state of ferric sulfate, such as the trihydrate, requires precise control over crystallization conditions. The key parameters that can be manipulated include temperature, residence time, evaporation rate, and the chemical environment (e.g., humidity).

Techniques for controlling the final hydrate form include:

Temperature and Evaporation Control: In studies on waste solutions, specific conditions of 70% water evaporation followed by recrystallization at a controlled temperature (388.15 K) for a set duration (2 days) in an inert atmosphere were found to yield particular crystalline products. uctm.eduresearchgate.net

Cooling and Evaporation: For autoclave-produced ferric sulfate solutions, the trihydrate form can be specifically isolated through controlled cooling and evaporation steps. smolecule.com

Humidity Control: The ambient relative humidity (RH) is a critical factor. Experiments have shown that pure kornelite (heptahydrate) can be synthesized by placing ferric sulfate pentahydrate in a controlled environment at 75°C and approximately 43% RH. usra.edu Conversely, amorphous ferric sulfate can be transformed into crystalline phases like rhomboclase and kornelite through sustained exposure to a specific humidity (33% RH). usra.edu

Multi-stage Cooling and Vacuum Crystallization: Complex, multi-step processes involving adiabatic evaporation under vacuum followed by sequential cooling stages can be employed to precisely control crystal growth and obtain specific hydrates, such as ferrous sulfate heptahydrate, from industrial solutions. wipo.int These principles are applicable to the controlled crystallization of ferric sulfate hydrates as well.

Structural Chemistry and Hydration State Investigations of Ferric Sulfate Trihydrate

Elucidation of the Crystal Structure of Synthetic Ferric Sulfate (B86663) Trihydrate

Ferric sulfate trihydrate (Fe₂(SO₄)₃·3H₂O) has been synthesized under hydrothermal conditions at 403 K. nih.govresearcher.life Its crystal structure is characterized by quadruple chains of [Fe₂(SO₄)₃(H₂O)₃] running parallel to the smolecule.com crystallographic direction. nih.govresearcher.life This compound represents a distinct hydration state of ferric sulfate, with naturally occurring mineral forms having different numbers of water molecules, such as 0, 5, 7.25–7.75, 9, and 11. nih.govresearcher.liferesearchgate.net

Analysis of Iron-Oxygen Polyhedra and Sulfate Tetrahedra Linkages

The fundamental building blocks of the this compound structure are iron-oxygen octahedra and sulfate tetrahedra. nih.govresearcher.liferesearchgate.net The quadruple chains are composed of equal proportions of two types of iron coordination environments: FeO₄(H₂O)₂ octahedra and FeO₅(H₂O) octahedra. nih.govresearcher.liferesearchgate.net These octahedra share corners with the sulfate (SO₄) tetrahedra, creating a robust, interconnected framework. nih.govresearcher.liferesearchgate.net In the broader family of hydrated ferric sulfates, the iron-oxygen polyhedra can vary, including configurations like [Fe(OH₂)₃O₃] and [Fe(OH₂)₄O₂] in the pentahydrated form, and [FeO₆], [Fe(OH₂)₆], and [Fe(OH₂)₃O₃] in paracoquimbite. wpmucdn.com The transition between these different hydrated forms necessitates rearrangements in both the octahedral configurations and their linkages to the sulfate tetrahedra. wpmucdn.com

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/m |

| a (Å) | 10.711(1) |

| b (Å) | 11.085(1) |

| c (Å) | 5.5747(5) |

| β (°) | 98.853(3) |

| Source: researchgate.netrruff.info |

Polymorphism and Phase Transitions in Hydrated Ferric Sulfates

Hydrated ferric sulfates exhibit polymorphism, meaning they can exist in different crystal structures with the same chemical formula. mdpi.com These different forms, or polymorphs, can have varying stabilities depending on environmental conditions such as temperature and relative humidity (RH). wpmucdn.comnih.gov For instance, transitions between different hydrated states, like from ferricopiapite to other forms, involve significant structural reorganization. wpmucdn.com The study of phase transitions is critical for understanding the behavior of these minerals. wpmucdn.com For example, the phase boundary between kornelite (Fe₂(SO₄)₃·7H₂O) and ferric sulfate pentahydrate (Fe₂(SO₄)₃·5H₂O) has been experimentally determined. researchgate.net Such transitions are not always simple dehydration or hydration steps and can involve intermediate or amorphous phases. wpmucdn.comnih.gov

Amorphous Iron Sulfate Structures and Formation Pathways

Amorphous iron sulfates (AIS) are non-crystalline solids that lack long-range structural order. nih.govnih.gov These materials can be synthesized through various methods, including the rapid dehydration of crystalline hydrates or direct precipitation from saturated solutions under non-equilibrium conditions. researchgate.netnih.govusra.edu For example, amorphous ferric sulfates with approximately 6-8 water molecules have been created by vacuum dehydration or exposure to low relative humidity (<11%). nih.govnih.gov While lacking long-range order, AIS do exhibit short-range structural characteristics (<5 Å) that are similar to their crystalline counterparts. nih.govnih.govosti.gov The formation pathways can influence the properties of the resulting amorphous material, although spectroscopic methods may not always distinguish between products from different pathways. usra.edu

Stability and Path-Dependent Transitions of Ferric Sulfate Hydrates under Variable Environmental Conditions

The stability of a specific ferric sulfate hydrate (B1144303) is highly dependent on environmental factors, particularly temperature and relative humidity. wpmucdn.comwpmucdn.com Laboratory studies have mapped the stability fields of various hydrous ferric sulfates, showing that their transitions are path-dependent. wpmucdn.com For example, amorphous ferric sulfates can remain in their amorphous state for extended periods (over 4 years in some experiments) when kept at low relative humidity (<11%) and a temperature of 5°C. nih.gov However, increasing the temperature or humidity can induce changes. At 21°C, the stability field for the amorphous phase shifts to even lower humidity (<6% RH). nih.gov If the relative humidity is increased to 33% at 5°C, the amorphous solid can absorb more water, with the number of structural water molecules varying from 5 to 11, without immediate crystallization. nih.gov These complex stability fields and transition pathways highlight the dynamic nature of ferric sulfate hydrates in response to their environment. wpmucdn.comresearchgate.net

Advanced Spectroscopic and Analytical Characterization of Ferric Sulfate Trihydrate

X-ray Diffraction (XRD) and Synchrotron Radiation Techniques for Structural Refinement

X-ray diffraction (XRD) is a fundamental technique for determining the crystal structure of materials. For ferric sulfate (B86663) trihydrate, XRD studies, particularly those employing high-resolution synchrotron radiation, have been instrumental in refining its structural parameters.

Ferric sulfate trihydrate synthesized under hydrothermal conditions at 403 K exhibits a structure composed of quadruple chains of [Fe2(SO4)3(H2O)3] running parallel to the usra.edu direction. researchgate.netresearchgate.net These chains are formed by FeO4(H2O)2 and FeO5(H2O) octahedra sharing corners with SO4 tetrahedra. researchgate.net The chains are interconnected through hydrogen bonds. researchgate.net

Synchrotron powder X-ray diffraction has been a key tool in refining the crystal structures of various iron sulfate hydrates. researchgate.netusgs.gov This high-resolution technique allows for precise determination of lattice parameters, atomic positions, and site occupancies. usgs.gov For instance, a synthetic iron sulfate with the nominal composition Fe2(SO4)3·5H2O was analyzed using synchrotron radiation, revealing a monoclinic structure with space group P21/m. researchgate.netresearchgate.net The lattice parameters were determined to be a = 10.711(1) Å, b = 11.085(1) Å, c = 5.5747(5) Å, and β = 98.853(3)°. researchgate.netresearchgate.net The structure consists of corrugated slabs where iron octahedra are linked by sulfate tetrahedra. researchgate.netresearchgate.net

The use of synchrotron radiation is particularly advantageous for fine-grained or complex mineral samples, enabling the differentiation of various hydrated forms of ferric sulfate. researchgate.netusgs.govuctm.edu For example, in situ energy-dispersive X-ray diffraction (EDXRD) has been used to identify water-bearing iron sulfates in corrosion layers. researchgate.net

Table 1: Crystallographic Data for a Synthetic Ferric Sulfate Hydrate (B1144303)

| Parameter | Value |

|---|---|

| Formula | Fe2(SO4)3(H2O)5 |

| Crystal System | Monoclinic |

| Space Group | P21/m |

| a (Å) | 10.711(1) |

| b (Å) | 11.085(1) |

| c (Å) | 5.5747(5) |

| β (°) | 98.853(3) |

Data sourced from high-resolution powder diffraction using synchrotron radiation. researchgate.netresearchgate.net

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Thermal Decomposition Pathways

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are essential techniques for studying the thermal stability and decomposition of hydrated compounds like this compound. These methods provide information on dehydration steps and the subsequent breakdown of the anhydrous salt.

The thermal decomposition of hydrated iron sulfates generally involves a series of dehydration steps followed by the decomposition of the anhydrous sulfate at higher temperatures. mdpi.comresearchgate.net For instance, the decomposition of FeSO4·7H2O in a nitrogen atmosphere begins with dehydration to form FeSO4·4H2O, then FeSO4·H2O, and finally anhydrous FeSO4 at around 225°C. mdpi.com

Fe2(SO4)3(s) → Fe2O3(s) + 3SO3(g) doubtnut.com

The decomposition pathway can be influenced by the atmosphere. saimm.co.za For example, a reducing atmosphere can lower the decomposition temperatures. saimm.co.za DTA curves for hydrated iron sulfates show endothermic peaks corresponding to dehydration and decomposition events. unich.it

Table 2: Thermal Decomposition Stages of a Hydrated Iron Sulfate

| Temperature Range (°C) | Process | Product(s) |

|---|---|---|

| Room Temperature - ~225 | Dehydration | Anhydrous Iron Sulfate |

| ~600 - ~1000 | Decomposition | Ferric Oxide (Fe2O3), Sulfur Trioxide (SO3) |

Generalized pathway based on studies of various hydrated iron sulfates. mdpi.comsaimm.co.za

Vibrational Spectroscopy (IR and Raman) for Molecular Structure and Bonding

Infrared (IR) and Raman spectroscopy are powerful tools for probing the molecular structure and bonding within this compound. These techniques provide information about the vibrations of the sulfate ions, water molecules, and the iron-oxygen bonds.

The vibrational spectra of iron sulfates are characterized by bands corresponding to the stretching and bending modes of SO4, OH, and H2O groups. researchgate.netusgs.gov The sulfate ion (SO4²⁻) exhibits characteristic vibrational modes. In the infrared spectra of iron sulfates, bands related to the stretching vibrations of the SO4 group are observed. usgs.gov

The presence of water of hydration is indicated by broad absorption bands in the near-infrared (NIR) region around 1.4 µm and 1.9 µm. nih.govnih.gov In amorphous ferric sulfates, these bands are significantly broadened due to structural disorder. nih.govnih.gov The stretching and bending vibrations of water molecules and hydroxyl groups typically appear in the region of 2900–3660 cm⁻¹ (O-H stretching) and 900–1170 cm⁻¹ (M-O-H bending). usgs.gov

Raman spectroscopy is also used to characterize iron sulfates. A study of amarantite, Fe2(SO4)O·7H2O, showed a dominant Raman band at 1017 cm⁻¹ assigned to the symmetric stretching mode of the sulfate ion. nih.gov Other bands were attributed to antisymmetric stretching and bending modes of the sulfate group, as well as water and hydroxyl vibrations. nih.gov

Electron Microscopy Techniques (e.g., SEM) for Morphological Analysis

Scanning Electron Microscopy (SEM) is used to investigate the morphology, or surface structure and texture, of this compound crystals. This technique provides high-resolution images of the sample's surface, revealing details about crystal shape, size, and aggregation.

Studies have utilized SEM to characterize laboratory-synthesized amorphous iron sulfates, providing insights into their particle morphology. nih.govnih.govosti.gov This is particularly useful for understanding how the synthesis method affects the physical form of the resulting material. The morphology can influence properties such as solubility and reactivity.

Visible/Near-Infrared (VNIR) and Thermal Infrared (TIR) Spectroscopy for Compositional and Hydration State Assessment

Visible/Near-Infrared (VNIR) and Thermal Infrared (TIR) spectroscopy are valuable for assessing the composition and hydration state of this compound. These techniques are sensitive to the electronic transitions of iron and the vibrational modes of water and sulfate ions.

VNIR spectra of ferric sulfates display characteristic absorptions related to iron. nih.govnih.gov Amorphous ferric sulfates show broad and muted spectral features compared to their crystalline counterparts, which is consistent with structural disorder. nih.govnih.govosti.gov The position of iron-related absorptions in the visible range can help distinguish between different iron sulfates. nih.govnih.gov The hydration state can be assessed by the presence and shape of water absorption bands in the NIR at approximately 1.4 µm and 1.9 µm. nih.govnih.govosti.gov

TIR spectroscopy provides complementary information. The spectral characteristics in the TIR region are also distinct for amorphous versus crystalline sulfates. nih.govnih.gov The combination of VNIR and TIR data can be used to model the composition of materials containing ferric sulfates. usra.edu

Table 3: Key Spectral Features in VNIR/TIR for Ferric Sulfate Analysis

| Spectral Region | Wavelength/Range | Feature | Interpretation |

|---|---|---|---|

| NIR | ~1.4 µm, ~1.9 µm | Absorption bands | Presence of water of hydration |

| Visible | Varies | Fe-related absorptions | Distinguishes between different iron sulfates |

| TIR | Varies | Spectral characteristics | Differentiates amorphous and crystalline forms |

Based on general characteristics of iron sulfates. nih.govnih.govosti.gov

Mössbauer Spectroscopy for Iron Oxidation State and Coordination Environment

Mössbauer spectroscopy is a highly sensitive technique for determining the oxidation state and coordination environment of iron atoms. In this compound, this method confirms the presence of ferric iron (Fe³⁺) and provides details about its local environment.

The Mössbauer spectra of ferric sulfates are distinct from those of ferrous (Fe²⁺) sulfates. nih.govnih.govosti.gov For ferric compounds, the spectra typically show a doublet, and the isomer shift and quadrupole splitting parameters are characteristic of high-spin Fe³⁺ in an octahedral coordination. spbu.ru This confirms that the iron in this compound is in the +3 oxidation state. quora.comquora.comyoutube.com The coordination environment involves oxygen atoms from both the sulfate groups and water molecules. spbu.ru

Advanced Analytical Methods for Impurity Profiling and Compositional Purity (e.g., ICP-MS, Spectrophotometric, Trilonometric)

A variety of advanced analytical methods are employed to determine the purity of this compound and to profile any impurities present.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful technique for determining the concentrations of trace metals and other elemental impurities. It offers high sensitivity and can detect a wide range of elements at very low levels.

Spectrophotometric methods are also used for quantitative analysis. For example, the Ferrozine method can be used to determine the concentration of ferrous iron (Fe²⁺), which might be present as an impurity. usgs.gov By determining the total iron concentration, the amount of ferric iron (Fe³⁺) can be calculated by difference. usgs.gov

Trilonometric titration , also known as complexometric titration, is a classical analytical method that can be used to determine the concentration of metal ions, including iron. This method involves the use of a complexing agent, such as EDTA, to titrate the metal ion.

These methods, often used in combination, provide a comprehensive analysis of the purity and composition of this compound, ensuring it meets the required specifications for its intended use.

Chemical Reactivity and Mechanistic Studies of Ferric Sulfate Trihydrate

Catalytic Reaction Mechanisms in Organic Transformations

Hydrated ferric sulfate (B86663) has been recognized as an efficient and versatile catalyst in a variety of organic transformations. tidjma.tn Its catalytic activity stems from the Lewis acidic nature of the ferric ion (Fe³⁺), which can activate substrates and facilitate bond formation.

Ferric sulfate hydrate (B1144303) serves as an effective catalyst for the one-pot, three-component synthesis of 2H-indazolo[2,1-b]phthalazine-trione derivatives. tidjma.tnresearchgate.net This reaction involves the condensation of phthalhydrazide (B32825), an aromatic aldehyde, and a cyclic 1,3-dicarbonyl compound, such as dimedone. tidjma.tn

The proposed mechanism for this transformation proceeds through the following steps:

Knoevenagel Condensation: The reaction is initiated by the ferric sulfate-catalyzed condensation of the aromatic aldehyde with the cyclic 1,3-dicarbonyl compound (e.g., dimedone). This step forms a 2-benzylidene-5,5-dimethylcyclohexane-1,3-dione (B12006358) intermediate. tidjma.tn

Michael Addition: The phthalhydrazide then undergoes a 1,4-Michael addition to this Knoevenagel product. tidjma.tn

Cyclization: The final step involves a concomitant cyclization of the intermediate to yield the desired 2H-indazolo[2,1-b]phthalazine-trione product. tidjma.tn

This multicomponent reaction (MCR) approach is valued for its efficiency, atom economy, and the ability to generate complex molecular structures in a single step. tidjma.tn

Table 1: Synthesis of 2H-indazolo[2,1-b]phthalazine-trione Derivatives Catalyzed by Hydrated Ferric Sulfate

| Entry | Aromatic Aldehyde | Cyclic 1,3-Diketone | Yield (%) |

| 1 | 4-Nitrobenzaldehyde | Dimedone | 95 |

| 2 | 4-Chlorobenzaldehyde | Dimedone | 92 |

| 3 | Benzaldehyde | Dimedone | 90 |

| 4 | 4-Methylbenzaldehyde | Dimedone | 88 |

| 5 | 4-Methoxybenzaldehyde | Dimedone | 85 |

| 6 | 4-Nitrobenzaldehyde | Cyclohexane-1,3-dione | 90 |

This table presents data on the yields of various derivatives synthesized using hydrated ferric sulfate as a catalyst, demonstrating its high efficiency across different substrates.

A notable feature of hydrated ferric sulfate is its ability to function as both a homogeneous and heterogeneous catalyst. tidjma.tntidjma.tn Its solubility in polar solvents like ethanol (B145695) allows it to act as a homogeneous catalyst, ensuring uniform distribution and accessibility of the catalytic sites. tidjma.tntidjma.tn Conversely, its insolubility in non-polar solvents such as dichloromethane (B109758) (DCM) enables it to be employed as a heterogeneous catalyst. tidjma.tn

This dual-paradigm capability offers significant advantages in terms of process design and catalyst recovery. iosrjournals.org After a reaction conducted in ethanol, the catalyst can be precipitated by adding a solvent like DCM, filtered, and then reused for subsequent reaction cycles without a significant loss of catalytic activity. tidjma.tn This reusability aligns with the principles of green chemistry by minimizing waste and reducing costs. iosrjournals.org Studies have shown that the catalyst can be recovered and reused multiple times, delivering good to excellent yields in each cycle. researchgate.net

Coagulation and Flocculation Mechanisms in Aqueous Systems

In aqueous environments, ferric sulfate is a widely used coagulant for water and wastewater treatment. tidjma.tnnhmrc.gov.au Its effectiveness lies in its ability to destabilize colloidal particles and promote their aggregation into larger, settleable flocs. tidjma.tntidjma.tn

Most colloidal particles suspended in water, such as clays, silts, and organic matter, possess a negative surface charge. mecc.edumalvernpanalytical.com This charge creates repulsive forces between the particles, preventing them from aggregating and settling. mecc.edu When ferric sulfate is added to water, it dissolves and dissociates, releasing ferric ions (Fe³⁺). nhmrc.gov.au

The coagulation process is initiated by the neutralization of these surface charges. tidjma.tnamericanwatercollege.org The positively charged ferric ions are attracted to the negatively charged colloidal particles. tidjma.tn This interaction destabilizes the particles by reducing the repulsive forces, allowing the attractive van der Waals forces to dominate. mecc.edu As a result, the particles can approach each other, collide, and begin to clump together in a process known as agglomeration. tidjma.tnnhmrc.gov.au

Simultaneously with charge neutralization, the ferric ions undergo hydrolysis, reacting with the water's natural alkalinity to form insoluble ferric hydroxide (B78521), Fe(OH)₃. nhmrc.gov.autidjma.tn This reaction is pH-dependent, with ferric sulfate being an effective coagulant over a broad pH range, typically between 4 and 11. nhmrc.gov.auamericanwatercollege.org

The ferric hydroxide precipitates form a gelatinous, sticky floc. tidjma.tntidjma.tn These flocs have a large surface area and can remove impurities through two primary mechanisms:

Enmeshment (Sweep Coagulation): The growing ferric hydroxide precipitates can physically entrap and sweep colloidal particles out of the suspension as they settle. nhmrc.gov.autaylorandfrancis.com

Adsorption: The ferric hydroxide flocs themselves possess excellent adsorption capabilities, allowing them to bind and remove dissolved organic compounds and other contaminants from the water. researchgate.net

The resulting larger and denser flocs, composed of agglomerated colloids and ferric hydroxide, can then be effectively removed from the water through sedimentation and filtration. tidjma.tnmalvernpanalytical.com

Table 2: Key Mechanisms in Ferric Sulfate Coagulation

| Mechanism | Description |

| Charge Neutralization | Positively charged ferric ions (Fe³⁺) neutralize the negative surface charge of colloidal particles, reducing repulsive forces. tidjma.tnamericanwatercollege.org |

| Agglomeration | Destabilized particles collide and clump together to form larger aggregates. tidjma.tnnhmrc.gov.au |

| Hydrolysis | Ferric ions react with water to form insoluble ferric hydroxide, Fe(OH)₃. nhmrc.gov.autidjma.tn |

| Sweep Flocculation | Ferric hydroxide precipitates physically entrap suspended particles as they form and settle. nhmrc.gov.autaylorandfrancis.com |

| Adsorption | Contaminants adhere to the surface of the ferric hydroxide flocs. researchgate.net |

This table summarizes the primary processes involved when ferric sulfate is used as a coagulant in aqueous systems.

Thermal Decomposition Kinetics and Product Characterization

The thermal decomposition of iron sulfates is a critical area of study, revealing insights into the material's stability and the formation of various iron-containing products. The process is complex, involving sequential dehydration followed by the decomposition of the anhydrous salt into iron oxides and sulfur oxides. The kinetics and the nature of the final products are highly dependent on factors such as temperature, heating rate, and the surrounding atmosphere. researchgate.netmdpi.com

Dehydration Processes of Iron Sulfate Hydrates

The dehydration of hydrated iron sulfates is a multi-step process where water molecules are lost at specific temperature ranges. While the user's focus is on ferric sulfate trihydrate, much of the detailed research is available for other common hydrates like ferrous sulfate heptahydrate, which provides a valuable model for the dehydration behavior of iron sulfates.

The dehydration of iron(II) sulfate heptahydrate (FeSO₄·7H₂O) in a nitrogen atmosphere occurs in distinct stages. mdpi.com Initially, it loses three water molecules to form iron(II) sulfate tetrahydrate (FeSO₄·4H₂O). mdpi.com This is followed by a further loss of water to yield iron(II) sulfate monohydrate (FeSO₄·H₂O) at temperatures around 150°C. mdpi.com Complete dehydration to anhydrous ferrous sulfate (FeSO₄) occurs at temperatures above 225°C. mdpi.com The entire dehydration process for FeSO₄·7H₂O is typically completed below 300°C. mdpi.com

Studies on hydrated ferric sulfates, such as kornelite (Fe₂(SO₄)₃·7H₂O) and coquimbite (Fe₂(SO₄)₃·9H₂O), show that they begin to break down and lose water at approximately 50°C under vacuum conditions. researchgate.net

The table below summarizes the general dehydration steps for iron(II) sulfate heptahydrate as a model system.

| Initial Hydrate | Intermediate Product | Final Anhydrous Product | Temperature Range (°C) | Atmosphere |

| FeSO₄·7H₂O | FeSO₄·4H₂O | Room Temp - ~150 | Nitrogen | |

| FeSO₄·4H₂O | FeSO₄·H₂O | ~150 | Nitrogen | |

| FeSO₄·H₂O | FeSO₄ | > 225 | Nitrogen | |

| Data derived from research on the thermal behavior of hydrated iron sulfate. mdpi.com |

In an oxidizing atmosphere, the process can be more complex, with oxidation of Fe(II) to Fe(III) potentially occurring alongside dehydration. mdpi.com For instance, heating FeSO₄·7H₂O in an oxidizing environment can lead to the formation of Fe(III)SO₄·OH at 300°C. mdpi.com

Formation of Iron Oxides and Hydroxides

Following complete dehydration, anhydrous ferric sulfate decomposes at higher temperatures to yield iron oxides. The thermal decomposition of Fe₂(SO₄)₃ typically begins at temperatures above 500°C and is an example of a thermal decomposition reaction. mdpi.comvedantu.com The primary products are ferric oxide (Fe₂O₃) and sulfur trioxide (SO₃). vedantu.comquora.com

Reaction: Fe₂(SO₄)₃(s) → Fe₂O₃(s) + 3SO₃(g) quora.com

The decomposition temperature significantly influences the phase and structure of the resulting iron(III) oxide. researchgate.net Mechanistic studies have shown that heating anhydrous ferric sulfate in air at temperatures between 520°C and 700°C can produce several different polymorphs of Fe₂O₃. researchgate.net These include iron(III) oxides with corundum (α-Fe₂O₃), bixbyite (β-Fe₂O₃), spinel (γ-Fe₂O₃), and orthorhombic (ε-Fe₂O₃) structures. researchgate.net At 530°C, a mixture of α, β, γ, and ε-Fe₂O₃ polymorphs can be identified, indicating a complex transformation pathway. researchgate.net

The table below details the iron oxide products formed from the thermal decomposition of ferric sulfate at various temperatures.

| Decomposition Temperature (°C) | Solid Products Identified | Atmosphere |

| 530 | α-Fe₂O₃, β-Fe₂O₃, γ-Fe₂O₃, ε-Fe₂O₃ | Air |

| 590 | α-Fe₂O₃, ε-Fe₂O₃ | Air |

| 650 - 700 | Primarily α-Fe₂O₃ (hematite) | Air |

| Data derived from a mechanistic study on the thermal decomposition of Fe₂(SO₄)₃. researchgate.netvedantu.com |

In aqueous solutions, ferric sulfate undergoes hydrolysis to form iron hydroxides. Upon dissolving, ferric sulfate dissociates, and the ferric ions are subject to rapid hydrolysis, which can lead to the precipitation of ferric hydroxide (Fe(OH)₃). iosrjournals.orgeuropa.eu Boiling a solution of ferric sulfate can also produce ferric hydroxide. iosrjournals.org In hydrothermal conditions (e.g., at 200°C), the hydrolysis of ferric sulfate can lead to the precipitation of hematite (B75146) (α-Fe₂O₃) and basic ferric sulfate. researchgate.net It is also possible to form hydrated iron oxide (FeOOH), also known as ferric oxide hydrate, from ferrous sulfate in an alkaline environment through air oxidation of the initially formed ferrous hydroxide. google.com

Applications in Advanced Materials Science and Industrial Processes Excluding Prohibited Areas

Role in Pigment and Material Synthesis

Ferric sulfate (B86663) is a key precursor in the manufacturing of iron-based pigments. atamanchemicals.comnih.gov It is used to create iron salts and pigments, which are valued for their color and stability. atamanchemicals.com The process often involves the transformation of ferrous sulfate into ferric sulfate, which is then used to precipitate iron oxides. epo.orgnaturalpigments.com For instance, reacting ferric sulfate with water at elevated temperatures (65 to 130°C) can precipitate iron oxide monohydrate (Fe₂O₃·H₂O), a yellow pigment. epo.org This can be further processed through calcination at temperatures between 400-800°C to produce red iron oxide (Fe₂O₃) powder. epo.org

Furthermore, ferric sulfate solutions are utilized in the synthesis of other specialized pigments. A notable example is the production of Prussian blue, which can be formed by reacting ferric sulfate with potassium ferrocyanide. epo.org The creation of black iron oxide pigments has also been demonstrated by mixing ferric sulfate and ferrous sulfate solutions and precipitating the mixed-oxide with an alkali like ammonium (B1175870) hydroxide (B78521). epo.org Beyond pigments, ferric sulfate is instrumental in creating anticorrosive additives such as ferric dihydrogen phosphate (B84403), which is precipitated by reacting a ferric sulfate solution with potassium monophosphate. epo.org

Application in Metal Surface Treatment and Pickling Processes (Aluminum, Steel, Copper)

Ferric sulfate solutions are widely used in the surface treatment of various metals, including aluminum, steel, and copper. atamanchemicals.comnih.gov The process, known as pickling, is essential for removing impurities like scale, rust, and oxides from metal surfaces before subsequent operations such as welding or coating. lohtragon.com

For aluminum, etching with ferric sulfate solutions is a common practice to remove deposits left from alkaline degreasing, ensuring a clean surface for uniform coating or bonding. atamanchemicals.comlohtragon.com Similarly, it is used in the pickling of stainless steel and copper to prepare their surfaces. atamanchemicals.comnih.gov The reactivity of ferric sulfate allows it to selectively dissolve metals through a redox reaction, which is a property leveraged for creating desired surface characteristics. lohtragon.com

| Metal | Process | Purpose |

| Aluminum | Etching | Removes deposits, prepares for coating. atamanchemicals.comlohtragon.com |

| Steel | Pickling | Removes scale and rust. atamanchemicals.comnih.gov |

| Copper | Pickling | Removes oxides and prepares for further processing. atamanchemicals.comnih.gov |

Polymerization Catalysis and Related Industrial Chemical Synthesis

Ferric sulfate, particularly in its hydrated form, serves as an efficient and reusable catalyst in various organic transformations and polymerization reactions. atamanchemicals.comnih.govepa.gov Its catalytic activity is valuable in the synthesis of aromatic esters from corresponding acids and alcohols. atamanchemicals.com

Research has demonstrated that hydrated ferric sulfate can act as a catalyst for multicomponent reactions (MCRs), which are crucial for synthesizing complex molecules in a single step. koreascience.kr For example, it has been successfully used in the Povarov reaction to synthesize tetrahydroquinoline derivatives, which are important heterocyclic compounds. researchgate.net The catalyst's unique solubility profile—soluble in ethanol (B145695) but insoluble in dichloromethane (B109758)—allows it to be used as both a homogeneous and heterogeneous catalyst, facilitating easy recovery and reuse. koreascience.kr It has also been employed in the synthesis of 2H-indazolo[2,1-b]phthalazine-trione derivatives. koreascience.kr

Utilization in Coal Conversion and Desulfurization Processes

Ferric sulfate plays a role in the energy sector, specifically in coal conversion and desulfurization processes. atamanchemicals.comnih.gov It is used to remove sulfur from coal, which is a critical step in producing cleaner fuels and reducing sulfur dioxide emissions, a major contributor to acid rain. scielo.org.cout.ac.ir

The process, often referred to as the Meyers process, involves using a ferric sulfate solution to oxidize pyritic sulfur (FeS₂) present in coal. ut.ac.ir In one study, using a 1 M ferric sulfate solution at 90°C for 90 minutes resulted in the removal of 82% of pyrite (B73398) and 51.35% of the total sulfur from a coal sample. ut.ac.ir Research has also shown that using ferric sulfate instead of ferrous sulfate can accelerate pyrite oxidation, potentially improving the efficiency of coal biodesulfurization processes. scielo.org.co

Table: Coal Desulfurization Efficiency with Ferric Sulfate

| Parameter | Value | Result |

|---|---|---|

| Ferric Sulfate Concentration | 1 M | 82% pyrite removal |

| Temperature | 90 °C | 51.35% total sulfur removal |

| Time | 90 minutes | 61.78% ash removal |

Data from a study on Tabas coal. ut.ac.ir

Development of Ferric Salt Leaching Processes in Metallurgy

In hydrometallurgy, ferric sulfate is a key lixiviant (leaching agent) for extracting metals from ores and concentrates. atamanchemicals.comnih.gov Acidic ferric sulfate solutions are particularly effective for leaching copper sulfide (B99878) minerals like chalcopyrite (CuFeS₂). 911metallurgist.com The process involves the oxidation of the metal sulfide by ferric ions (Fe³⁺), which dissolves the metal into the solution for subsequent recovery.

Ferric sulfate leaching is considered a highly effective technique for treating low-grade ores and tailings. researchgate.net The process can be conducted in heaps, dumps, or reactors. 911metallurgist.com Research has focused on enhancing the kinetics of these leaching reactions, which can be slow. 911metallurgist.com For instance, studies have shown that the dissolution of chalcopyrite in ferric sulfate is significantly enhanced by galvanic interactions when coupled with other minerals like magnetite (Fe₃O₄). mdpi.com This approach was found to increase the copper recovery rate and decrease the process's activation energy. mdpi.com Ferric salt leaching is also applied to complex ores containing uranium, where it can reduce the need for large quantities of acid, making the process more economical for ores with high carbonate content. google.com

Contributions to Cement Production and Construction Materials

Ferric sulfate is an important additive in the cement industry, primarily used to control the levels of hexavalent chromium (Cr⁶⁺). cofermin.de Chromium is a trace element in the raw materials used for cement production and can exist in a water-soluble and allergenic Cr⁶⁺ form. cofermin.deprecheza.cz European regulations mandate the reduction of water-soluble Cr⁶⁺ to below 2 ppm in cement to prevent allergic reactions like dermatitis, often called "bricklayer's itch". cofermin.deprecheza.cz

Adding iron sulfates, such as ferrous sulfate which oxidizes to ferric sulfate, is the most common technology to reduce Cr⁶⁺ to the less harmful, trivalent form (Cr³⁺). cofermin.deprecheza.cz The reduction reaction occurs when water is added to the cement mixture. cofermin.de The iron sulfate can be added to the clinker before or during milling. google.com The amount added typically ranges from 0.1% to 1% by weight, depending on the initial chromium content of the raw materials. precheza.czgoogle.com

Emerging Applications in Electronics Industry (e.g., Printed Circuit Board Manufacturing)

Ferric sulfate is finding new applications in the electronics industry, particularly in the manufacturing of printed circuit boards (PCBs). lohtragon.commarketresearchfuture.com Its etching properties are leveraged to create the fine-line circuits on semiconductor materials and PCBs. lohtragon.com

Aqueous solutions of ferric sulfate can selectively dissolve metals like aluminum through a redox reaction. lohtragon.com This characteristic is used in PCB manufacturing to precisely etch away unwanted aluminum, leaving the desired copper traces intact to form the electronic circuits. lohtragon.com While ferric chloride has traditionally been a common etchant, other iron-based salts like ferric sulfate offer alternative options for these precision-demanding processes. lohtragon.comandwinpcb.com The growth in the electronics industry presents potential opportunities for the expanded use of ferric sulfate in these specialized applications. marketresearchfuture.com

Environmental Science and Remediation Research Utilizing Ferric Sulfate Trihydrate

Advanced Wastewater Treatment Technologies

Ferric sulfate (B86663) trihydrate is integral to several advanced wastewater treatment processes due to its ability to effectively remove a wide range of contaminants. atamanchemicals.com Its application spans from treating industrial effluents to mitigating odor and managing sludge.

High-Efficiency Coagulation and Flocculation in Industrial Effluents (e.g., Dairy, Mining)

Ferric sulfate is a widely used coagulant for treating industrial wastewater, including effluents from dairy and mining operations. asianpubs.orgut.ac.ir In the treatment of dairy industry wastewater, ferric sulfate has demonstrated significant efficiency in reducing pollutants. asianpubs.org When applied to dairy effluents, ferric salts neutralize the negative charges on colloidal particles, leading to their agglomeration and subsequent removal. asianpubs.org Studies have shown that ferric sulfate can achieve high removal efficiencies for turbidity and Chemical Oxygen Demand (COD) in dairy wastewater. gjesm.netmui.ac.ir For instance, one study found that ferric sulfate could remove up to 95% of turbidity and 62% of COD. gjesm.net The coagulation process forms flocs that are easily separable through sedimentation. ugm.ac.id

In the mining sector, ferric sulfate is emerging as a preferred coagulant due to its robust performance in the harsh chemical conditions typical of mining effluents, such as low and high pH. newschannelnebraska.comeinpresswire.com It has a strong affinity for heavy metals and is effective in precipitating substances like iron, arsenic, and phosphates from acid mine drainage. newschannelnebraska.comeinpresswire.com This makes it a strategic choice for meeting stringent environmental discharge regulations. newschannelnebraska.com

Interactive Data Table: Ferric Sulfate Performance in Industrial Effluents

| Industry | Contaminant | Removal Efficiency (%) | Reference |

|---|---|---|---|

| Dairy | Turbidity | 95 | gjesm.net |

| Dairy | COD | 62 | gjesm.net |

| Mining | Heavy Metals | 45% reduction in concentrations | newschannelnebraska.com |

Phosphorus Removal Mechanisms and Optimization

Ferric sulfate is a key chemical used for phosphorus removal in wastewater treatment to combat eutrophication in receiving water bodies. pca.state.mn.usnih.gov The primary mechanism involves the chemical precipitation of soluble phosphate (B84403) into solid ferric phosphate (FePO4), which is an insoluble compound that can be removed through clarification and filtration. wikipedia.orgresearchgate.net

The process is a combination of chemical precipitation, particle filtration, and adsorption of phosphorus onto iron-coated media. cranfield.ac.uk Research indicates that the efficiency of phosphorus removal is influenced by factors such as pH and the molar ratio of iron to phosphorus. researchgate.netresearchgate.net Optimal phosphorus removal with ferric salts is typically achieved within a pH range of 6.5 to 7.5, where the ferric phosphate precipitate does not readily redissolve. pca.state.mn.us

In addition to precipitation, adsorption plays a significant role. Studies using X-ray Absorption Near Edge Structure (XANES) spectroscopy have shown that a substantial portion of phosphorus removal is due to adsorption onto hydrous iron oxides. researchgate.net Optimization studies have demonstrated that high removal efficiencies for total phosphorus can be achieved, with some studies reporting up to 87.3% removal. nih.gov However, prolonged exposure to high concentrations of Fe(III) might inhibit biological phosphorus removal processes by shifting the dominant metabolic pathways in activated sludge from polyphosphate accumulation to glycogen (B147801) accumulation. frontiersin.org

Odor Control and Hydrogen Sulfide (B99878) Mitigation Strategies

A significant issue in wastewater treatment is the emission of foul odors, primarily due to hydrogen sulfide (H2S). researchgate.net Ferric salts, including ferric sulfate, are effective in controlling these odors. waterworld.com The ferric ions (Fe³⁺) oxidize hydrogen sulfide, thereby reducing its release into the atmosphere. wikipedia.org This chemical reaction helps in mitigating the characteristic "rotten egg" smell associated with anaerobic conditions in wastewater treatment plants. researchgate.net

The application of ferric compounds can significantly reduce the concentration of total sulfide in wastewater. researchgate.netmdpi.com Studies have shown that ferric chloride, a related ferric salt, can remove a substantial percentage of total sulfide, leading to a significant reduction in hydrogen sulfide emissions. researchgate.net This makes ferric salts a cost-effective solution for pre-treatment in wastewater treatment plants to control sulfur-related odors. researchgate.net Furthermore, the use of ferric salts for odor control can be integrated with other treatment objectives, such as phosphorus removal. waterworld.com

Sludge Conditioning and Dewatering Applications

Ferric sulfate is employed as a conditioning agent to improve the dewatering characteristics of wastewater sludge. thembrsite.comdeu.edu.tr Sludge conditioning involves the agglomeration of small sludge particles into larger, more stable flocs, which enhances the efficiency of subsequent thickening and dewatering processes. thembrsite.com Inorganic coagulants like ferric sulfate are particularly suitable for mechanical dewatering methods where a strong floc is required. thembrsite.com

The mechanism involves the neutralization of the surface charge of sludge particles by the polyvalent ferric ions, which reduces the repulsive forces between them and allows for agglomeration. thembrsite.comdeu.edu.tr This process can be supplemented with other chemicals, like lime, to further improve cake filterability. thembrsite.com The use of ferric salts has been shown to increase the solids content of the dewatered sludge cake. waterworld.com Research has indicated that ferric sulfate is an effective conditioner for returned activated sludge. researchgate.net

Acid Mine Drainage Remediation and Heavy Metal Precipitation

Acid mine drainage (AMD) is a significant environmental problem characterized by low pH and high concentrations of dissolved heavy metals and sulfates. mdpi.com Ferric sulfate plays a role in both the natural processes that create AMD and in its remediation.

The remediation of AMD often involves raising the pH to precipitate heavy metals. While not directly added in its trihydrate form for this specific purpose, understanding the behavior of iron sulfates is crucial. Remediation strategies sometimes involve using sulfate-reducing bacteria (SRB) which can be enhanced by certain iron-based technologies. rsc.org These bacteria reduce sulfate to sulfide, which then precipitates heavy metals as insoluble metal sulfides. mdpi.commdpi.com For instance, in the presence of SRB, sulfate is reduced to S²⁻, which reacts with metal ions to form precipitates. rsc.org The removal of iron itself is achieved through precipitation as oxides, hydroxides, and through flocculation. rsc.org Other technologies utilize steel mill slag, which can effectively remove total iron and other heavy metals from AMD. scielo.org.mx

Comparison with Other Coagulants in Harsh Mining Environments

In the challenging environment of mining wastewater, ferric sulfate often demonstrates superior performance compared to other coagulants like aluminum sulfate (alum). newschannelnebraska.comeinpresswire.com Ferric sulfate is effective over a broader pH range, which is a significant advantage given the fluctuating pH of mining effluents. einpresswire.com

Its performance in acidic conditions, typical of AMD, allows for more complete precipitation of iron, arsenic, and phosphates. newschannelnebraska.com Furthermore, treatment with ferric sulfate tends to generate less sludge and exhibit faster settling times compared to aluminum-based coagulants. einpresswire.com A case study in a copper mining facility showed that switching from aluminum sulfate to ferric sulfate resulted in a 45% reduction in heavy metal concentrations and a 30% decrease in sludge volume. newschannelnebraska.com This highlights ferric sulfate's role not just as a technical solution but as a strategic tool for environmental management in mining. newschannelnebraska.com

Interactive Data Table: Comparison of Coagulants in Mining Effluent Treatment

| Coagulant | Advantage in Mining Environments | Reference |

|---|---|---|

| Ferric Sulfate | Effective in wide pH range (acidic to alkaline) | newschannelnebraska.comeinpresswire.com |

| Superior heavy metal and phosphate precipitation | newschannelnebraska.com | |

| Generates less sludge | einpresswire.com | |

| Faster settling times | einpresswire.com | |

| Aluminum Sulfate | Often less effective in the highly acidic conditions of AMD | newschannelnebraska.comeinpresswire.com |

Precipitation of Arsenic and Other Contaminants

Ferric sulfate is a highly effective coagulant used in water and wastewater treatment to remove contaminants like arsenic and other heavy metals. knowde.comusalco.comtidjma.tn When added to water, ferric sulfate hydrolyzes to form ferric hydroxide (B78521) (Fe(OH)₃), a gelatinous and poorly soluble precipitate. tidjma.tn This process is central to the removal of arsenic.

The primary mechanism for arsenic removal is co-precipitation, where dissolved arsenic species are sequestered from the solution during the formation of ferric hydroxide solids. researchgate.net Arsenic, particularly in its pentavalent state (arsenate, As(V)), strongly adsorbs onto the surface of the newly formed ferric hydroxide particles. researchgate.netnih.gov This adsorption involves the formation of inner-sphere complexes, where the arsenate ions bind directly to the iron atoms on the hydroxide surface. nih.gov Research indicates that at lower pH levels (around 3-5), the direct precipitation of ferric arsenate (FeAsO₄) can also play a significant role in arsenic removal, especially at high arsenic and iron concentrations. updatepublishing.commsu.runmsu.edu However, co-precipitation with ferric hydroxide is considered the more dominant and effective mechanism across a broader pH range, particularly the near-neutral conditions typical of many water treatment applications. updatepublishing.comnmsu.edu

Studies have shown that ferric iron (Fe(III)), the form present in ferric sulfate, is more efficient at removing arsenic than ferrous iron (Fe(II)). researchgate.net The effectiveness of the process is pH-dependent, with optimal adsorption for arsenate occurring at a pH of 4-5, while arsenite (As(III)) adsorption is more favorable at a pH of 8-9. updatepublishing.com Ferric sulfate's ability to precipitate a range of heavy metals makes it a versatile tool in industrial wastewater treatment for ensuring compliance with discharge regulations. tidjma.tntidjma.tnalarcorp.com

Table 1: Research Findings on Arsenic Removal Using Ferric Iron

| Finding | pH Condition(s) | Primary Mechanism(s) | Reference(s) |

| High arsenic and iron concentrations lead to the formation of ferric arsenate (FeAsO₄·2H₂O). | Low pH (< ~2) | Precipitation | updatepublishing.com |

| Co-precipitation with ferric hydroxide (ferrihydrite) is highly effective for arsenic removal. | Wide range | Co-precipitation, Adsorption | researchgate.netupdatepublishing.com |

| Monodentate attachment of arsenate on ferrihydrite predominates. | Optimal pH 4-5 | Adsorption | updatepublishing.com |

| Optimal adsorption of arsenite (As(III)) on ferrihydrite. | pH 8-9 | Adsorption | updatepublishing.com |

| Surface precipitation of poorly crystalline ferric arsenate observed on ferrihydrite. | Acidic (pH 3-5) | Surface Precipitation, Adsorption | msu.ru |

| At high pH, arsenate is removed via surface complexation rather than surface precipitation. | Basic (pH 8) | Surface Adsorption/Complexation | msu.ru |

| Ferric iron (Fe(III)) is more efficient than ferrous iron (Fe(II)) for removing arsenite. | Not specified | Co-precipitation | researchgate.net |

Soil Amendment and Geochemical Interactions for pH Modification and Nutrient Availability

Iron sulfates, including ferric sulfate, are used as soil amendments, primarily to lower the pH of alkaline soils. affinitychemical.comwikipedia.orgatamanchemicals.com In high-pH (alkaline) soils, the availability of essential micronutrients, particularly iron, can be limited, leading to plant deficiencies like iron chlorosis, which is characterized by the yellowing of leaves. affinitychemical.com When ferric sulfate is added to soil, it dissolves and hydrolyzes, releasing hydrogen ions (H⁺) and thus acidifying the soil. This decrease in pH increases the solubility and availability of iron and other micronutrients, making them more accessible for plant uptake. affinitychemical.comwikipedia.org The effects of this application are considered longer-lasting compared to some chelated iron forms. affinitychemical.comwikipedia.org

Table 2: Geochemical Interactions of Iron Sulfates in Soils

| Process/Interaction | Soil Type | Effect | Reference(s) |

| Application of iron sulfate to lower soil pH. | Alkaline Soils | Increases solubility and plant availability of iron and other micronutrients. | affinitychemical.comwikipedia.org |

| Oxidation of iron sulfides (e.g., pyrite). | Acid Sulfate Soils | Produces sulfuric acid, leading to severe soil acidification. | diva-portal.orgdiva-portal.org |

| Formation of secondary iron oxyhydroxysulfates (jarosite, schwertmannite). | Acid Sulfate Soils | These minerals become part of the soil matrix and influence long-term acidity. | diva-portal.orgmsu.ru |

| Hydrolysis of jarosite on macropore surfaces. | Acid Sulfate Soils | Acts as a long-lasting source of acidity, buffering the pH at low levels (e.g., pH ~4). | diva-portal.org |

| Reductive dissolution of schwertmannite and goethite under reducing conditions. | Acid Sulfate Soils | Releases high concentrations of ferrous iron (Fe(II)) into pore water. | msu.ru |

Environmental Fate and Transport of Iron Sulfates in Aquatic and Terrestrial Systems

The environmental fate and transport of iron sulfates are primarily governed by hydrolysis, precipitation, and adsorption processes. epa.govepa.gov In aquatic systems, when soluble iron salts like ferric sulfate are introduced, they rapidly dissociate and hydrolyze. europa.eu The ferric iron (Fe³⁺) reacts with water to form insoluble ferric hydroxide. tidjma.tnepa.gov This conversion to less soluble forms is a key aspect of its environmental behavior, limiting its transport in dissolved form. epa.govepa.gov These newly formed solid particles can then be removed from the water column through settling. The effectiveness and nature of these reactions are pH-dependent. tidjma.tn

In terrestrial systems, the behavior of iron sulfates is closely linked to soil properties. When applied to soil, iron compounds tend to bind tightly to soil particles. epa.govepa.gov The oxidized iron compounds (ferric hydroxides) adsorb to soil components, contributing to the formation of larger soil particles. epa.gov This strong adsorption minimizes the potential for iron to leach into groundwater or run off into surface water systems, provided the soil pH is within a typical environmental range (e.g., 5-9) where iron is immobilized. epa.govepa.gov While certain bacteria can reduce the less mobile ferric iron (Fe³⁺) to the more mobile ferrous iron (Fe²⁺), this form is often rapidly re-oxidized and immobilized in most soil environments. epa.govepa.gov Therefore, the use of iron salts is not expected to significantly alter the natural chemistry and fate of iron compounds already abundant in the environment. epa.gov

Indicators of Paleo-environmental Conditions and Water Activity (e.g., Martian Geology)

Hydrated iron(III) sulfates, including minerals structurally related to ferric sulfate trihydrate, are considered valuable indicators of past environmental conditions, particularly on Mars. usra.eduresearchgate.net The presence, specific type, and hydration state of these minerals provide crucial clues about the history of water activity (aH₂O), pH, and atmospheric conditions on the planet. usra.eduresearchgate.net Iron sulfate assemblages are sensitive to these environmental variables and their preservation requires a water-limited environment, such as the arid and cold conditions found on Mars. usra.edu

Data from Martian missions, including the Mars Science Laboratory's Curiosity rover, have identified various sulfate minerals, including the Fe³⁺-sulfate jarosite. geoscienceworld.orgmdpi.com The formation of jarosite on Earth typically occurs in acidic (pH < 4) and water-limited environments, suggesting that similar acid-sulfate solutions may have been present during diagenetic episodes in Mars's past. mdpi.comnih.gov The discovery of bulk soils on Mars likely containing iron sulfates with chemically bound water further suggests that these minerals may play a significant role in hydrating the Martian soil and could indicate the past presence of acidic brines. labmanager.com

The specific hydration state of ferric sulfate minerals is controlled by temperature and relative humidity. researchgate.netgeoscienceworld.org Laboratory studies show that different ferric sulfate hydrates are stable under different humidity levels, and the transitions between them can be path-dependent, meaning the mineral's history affects its current state. researchgate.net This sensitivity makes ferric sulfates a powerful tool for reconstructing the paleo-environmental and climatic history of Mars. usra.eduresearchgate.net

Table 3: Martian Iron Sulfates and Their Paleo-environmental Significance

| Mineral/Compound Group | Significance as Paleo-environmental Indicator | Implied Conditions | Reference(s) |

| Fe³⁺-Sulfate Assemblages | Sensitive indicators of pH, water activity (relative humidity), and oxygen activity. | Acidic, water-limited (arid or cryogenic) | usra.eduasu.edu |

| Jarosite | Indicates formation from acidic and saline solutions. | Low pH (<4), low water-to-rock ratio | mdpi.comnih.gov |

| Hydrated Iron Sulfates | The specific degree of hydration provides information on past water activity and temperature. | Varying levels of relative humidity, low temp. | researchgate.netgeoscienceworld.org |

| Ferricopiapite | Identified in Gusev Crater, its stability is linked to specific ranges of pH and water activity. | Acidic, specific humidity levels | usra.edu |

Theoretical and Computational Chemistry of Ferric Sulfate Trihydrate

Density Functional Theory (DFT) Calculations for Structural Prediction and Analysis

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. osti.gov For crystalline solids like ferric sulfate (B86663) trihydrate, DFT calculations are instrumental in predicting and refining crystal structures, understanding bonding, and determining electronic properties.

Experimental synthesis and X-ray diffraction have established the crystal structure of ferric sulfate trihydrate, Fe₂(SO₄)₃·3H₂O. researchgate.netnih.gov The compound consists of complex quadruple chains of [Fe₂(SO₄)₃(H₂O)₃] running parallel to the nih.gov crystallographic direction. researchgate.netresearchgate.net These chains are formed by FeO₄(H₂O)₂ and FeO₅(H₂O) octahedra sharing corners with SO₄ tetrahedra. nih.gov

DFT calculations can be applied to such a system to:

Optimize Geometry: Starting from experimental diffraction data, DFT is used to perform geometry optimization, which minimizes the total energy of the crystal structure to find the most stable atomic arrangement. This process refines lattice parameters and atomic positions.

Predict Structural Properties: The calculations can predict key structural details with high accuracy. For this compound, the experimentally determined lattice parameters at room temperature provide a benchmark for such theoretical predictions. researchgate.net

Analyze Bonding and Electronic Structure: DFT provides insights into the nature of the chemical bonds within the crystal, including the covalent character of Fe-O and S-O bonds and the role of hydrogen bonds in linking the structural chains. researchgate.net In related compounds like basic ferric sulfate (FeOHSO₄), DFT calculations have been successfully used to determine the positions of hydrogen atoms, a task that can be challenging for X-ray diffraction alone. unimib.it

Table 1: Experimental Crystallographic Data for this compound

This table presents the lattice parameters for this compound as determined by experimental methods. DFT calculations aim to reproduce these values to validate the computational model.

| Parameter | Value |

| Formula | Fe₂(SO₄)₃·3H₂O |

| Crystal System | Triclinic |

| a | 7.549(1) Å |

| b | 10.305(1) Å |

| c | 10.914(2) Å |

| α | 115.136(3)° |

| β | 99.798(3)° |

| γ | 92.864(3)° |

Data sourced from Xu and Parise (2011). researchgate.netresearchgate.net

Geochemical Modeling of Mineral Solubility in Multi-component Systems

Geochemical modeling is a computational tool used to simulate chemical reactions and mineral solubility in complex natural systems like brines or industrial process solutions. osti.govresearchgate.net Understanding the solubility of ferric sulfate minerals is crucial for applications in hydrometallurgy and for interpreting geological processes, particularly in environments rich in iron and sulfate. researchgate.net

The solubility of this compound in a multi-component aqueous system is influenced by factors such as pH, temperature, pressure, and the concentration of other dissolved ions. Geochemical models, often utilizing thermodynamic databases, can predict the conditions under which this mineral will precipitate or dissolve.

Key aspects of modeling this compound solubility include:

Thermodynamic Data: Accurate models require reliable thermodynamic data, such as the Gibbs free energy of formation and aqueous solubility product (log K). researchgate.netosti.gov

Pitzer Model: For concentrated electrolyte solutions (brines), the Pitzer ion interaction model is frequently used. This model provides a more accurate representation of thermodynamic properties in high-ionic-strength solutions compared to simpler models. researchgate.net

Phase Relationships: Geochemical modeling helps to delineate the stability fields of different iron sulfate hydrates. For instance, models can predict the transformation of this compound to other phases like ferricopiapite or kornelite as a function of relative humidity or solution composition. researchgate.net Such models have been used to understand the potential formation and stability of ferric sulfate brines in specific environments, such as the surface of Mars. researchgate.net

Table 2: Components in Geochemical Modeling of Ferric Sulfate Stability

This table outlines the typical input parameters and predicted outputs in a geochemical model designed to assess the stability of ferric sulfate phases.

| Model Component | Description | Example Variables |

| Initial Solution Composition | The starting concentrations of dissolved ions in the aqueous phase. | Fe²⁺/Fe³⁺, Mg²⁺, Ca²⁺, Na⁺, K⁺, SO₄²⁻, Cl⁻ |

| Thermodynamic Parameters | Environmental conditions that influence chemical equilibria. | pH, Temperature, Pressure, Oxidation-Reduction Potential (Eh) |

| Predicted Outputs | The resulting mineral phases and fluid composition at equilibrium. | Mass of precipitated minerals (e.g., Ferricopiapite, Kornelite), Final ion concentrations in the brine |

Based on the principles described in Marion et al. (2009). researchgate.net

Computational Studies of Reaction Energetics and Pathways

Computational chemistry plays a vital role in determining the energetics and mechanisms of chemical reactions involving this compound. These studies can calculate key thermodynamic quantities and map out the energy landscape of reaction pathways, such as thermal decomposition or phase transitions.

The thermal decomposition of hydrated iron sulfates is a significant process in various industrial applications. mdpi.com Computational studies can elucidate the step-by-step mechanism of dehydration and subsequent decomposition.